

Application Notes and Protocols: Cyclopentyl Isocyanate in the Synthesis of Kinase Inhibitors

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Compound of Interest

Compound Name: *Cyclopentyl isocyanate*

Cat. No.: B1581326

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of cyclopentyl-containing moieties, often derived from precursors like **cyclopentyl isocyanate**, in the synthesis of potent kinase inhibitors. The protocols and data presented are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

Cyclopentyl isocyanate is a versatile reagent in organic synthesis, primarily utilized for the introduction of a cyclopentylurea moiety into target molecules. In the context of kinase inhibitor design, the cyclopentyl group often serves as a key hydrophobic element that can occupy specific pockets within the ATP-binding site of various kinases, contributing to both potency and selectivity. The urea linkage, formed by the reaction of the isocyanate with an amine, provides a rigid and planar unit capable of forming critical hydrogen bond interactions with the kinase hinge region.

This document focuses on the application of cyclopentyl groups in the synthesis of inhibitors for key oncogenic and inflammatory kinases, including Cyclin-Dependent Kinase 4 (CDK4), AMP-activated protein kinase-related kinase 5 (ARK5), and Janus Kinases (JAKs).

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors featuring a cyclopentyl group. This data highlights the potency of these compounds against their primary targets.

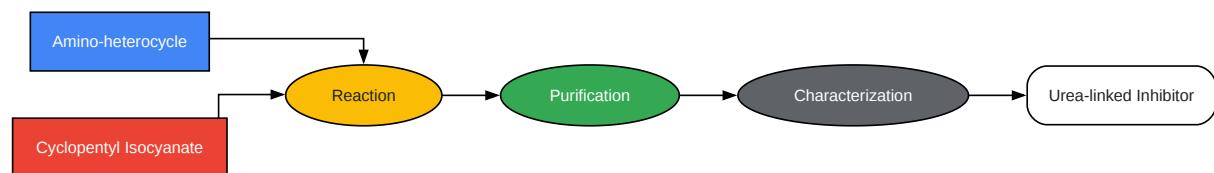
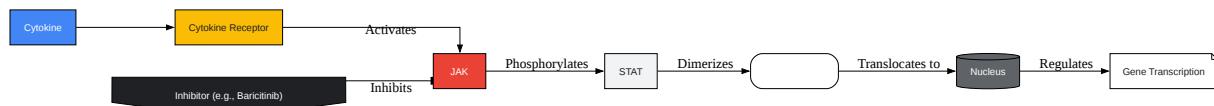
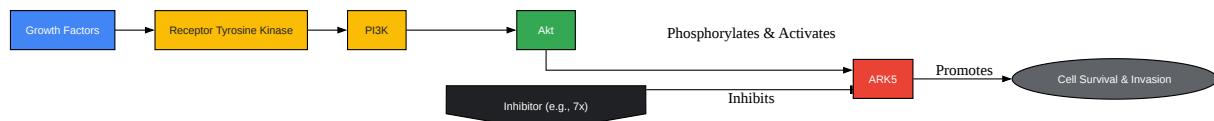
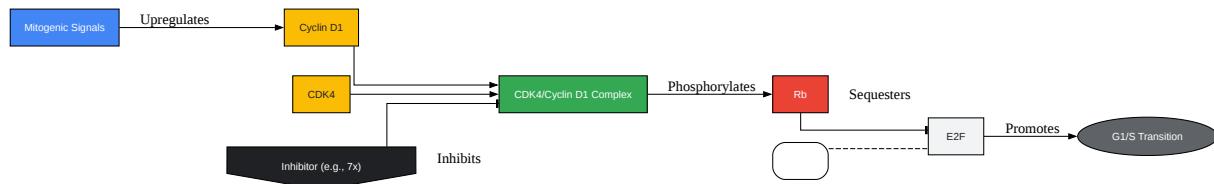
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell-Based Assay (Cell Line) | GI50 (μM) | Citation |
|-------------|------------------|-----------|------------------------------|-----------|---------------------|
| 7x | CDK4/Cyclin D1 | 3.87 | Human Tumor Cell Lines | 0.025 - 2 | [1] |
| ARK5 | Potent Inhibitor | - | - | - | [1] |
| Baricitinib | JAK1 | 5.9 | - | - | |
| JAK2 | 5.7 | - | - | - | |
| JAK3 | >400 | - | - | - | |
| Tyk2 | 53 | - | - | - | |

Signaling Pathways

The targeted kinases play crucial roles in various cellular signaling pathways that are often dysregulated in diseases like cancer and autoimmune disorders.

CDK4/Cyclin D1 Signaling Pathway

Cyclin-Dependent Kinase 4 (CDK4), in complex with Cyclin D1, is a key regulator of the cell cycle, specifically the G1 to S phase transition. Its primary substrate is the Retinoblastoma (Rb) protein. Phosphorylation of Rb by the CDK4/Cyclin D1 complex leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis. Inhibition of CDK4 prevents Rb phosphorylation, leading to cell cycle arrest.



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References

- 1. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
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